

In Vivo Pharmacokinetic Profile of MI-888: A Technical Guide

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Compound of Interest

Compound Name: MI-888

Cat. No.: B10823719

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Introduction

MI-888 is a highly potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting this interaction, **MI-888** activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This technical guide provides an in-depth overview of the in vivo pharmacokinetic (PK) profile of **MI-888**, based on preclinical studies. The information presented herein is crucial for designing further non-clinical and clinical development strategies for this promising anti-cancer agent.

Core Pharmacokinetic Parameters

The in vivo pharmacokinetic properties of **MI-888** have been characterized in mice, demonstrating a favorable profile for oral administration.[1] Quantitative data from these studies are summarized below.

Table 1: Pharmacokinetic Parameters of MI-888 in Mice Following a Single Oral Administration

Parameter	Value (at 100 mg/kg)	Description
Cmax	~10 μ M	Maximum (or peak) serum concentration that a drug achieves.
Tmax	3 - 6 hours	Time to reach the maximum serum concentration (Cmax).
t1/2	Not explicitly stated	Time required for the concentration of the drug in the body to be reduced by one-half.
Bioavailability	Not explicitly stated	The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Data extracted from Zhao et al., Journal of Medicinal Chemistry, 2013.[\[1\]](#)

Experimental Protocols

The following section details the methodologies employed in the key in vivo pharmacokinetic and efficacy studies of **MI-888**.

In Vivo Efficacy and Pharmacodynamic Studies

Animal Model:

- Severe Combined Immunodeficient (SCID) mice were used for xenograft tumor model studies.[\[1\]](#)

Tumor Cell Implantation:

- For the SJSA-1 osteosarcoma xenograft model, 5×10^6 cells were subcutaneously injected with 50% Matrigel into the dorsal side of SCID mice.[\[1\]](#)

- For the RS4;11 acute lymphoblastic leukemia xenograft model, tumors were allowed to grow to an average volume of 150 mm³ before treatment initiation.[\[1\]](#)

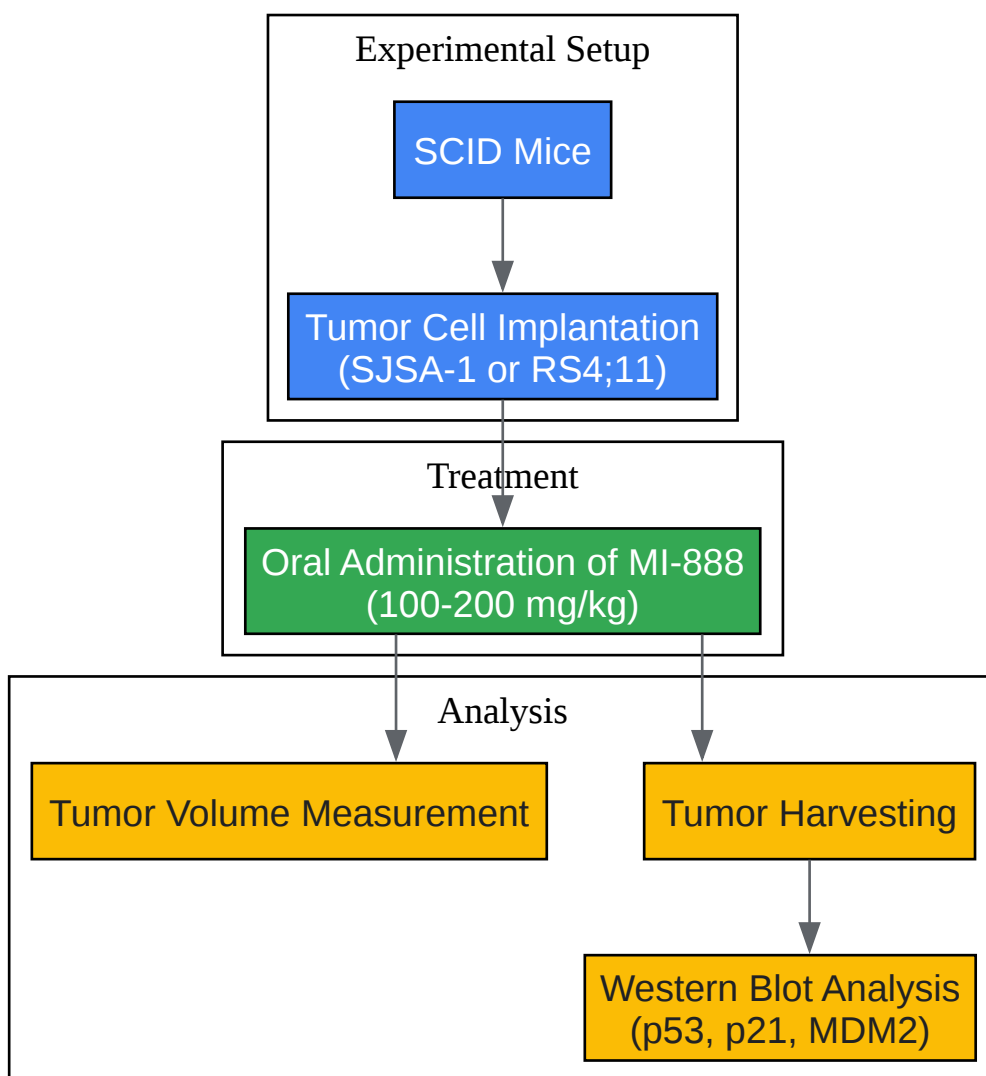
Drug Administration:

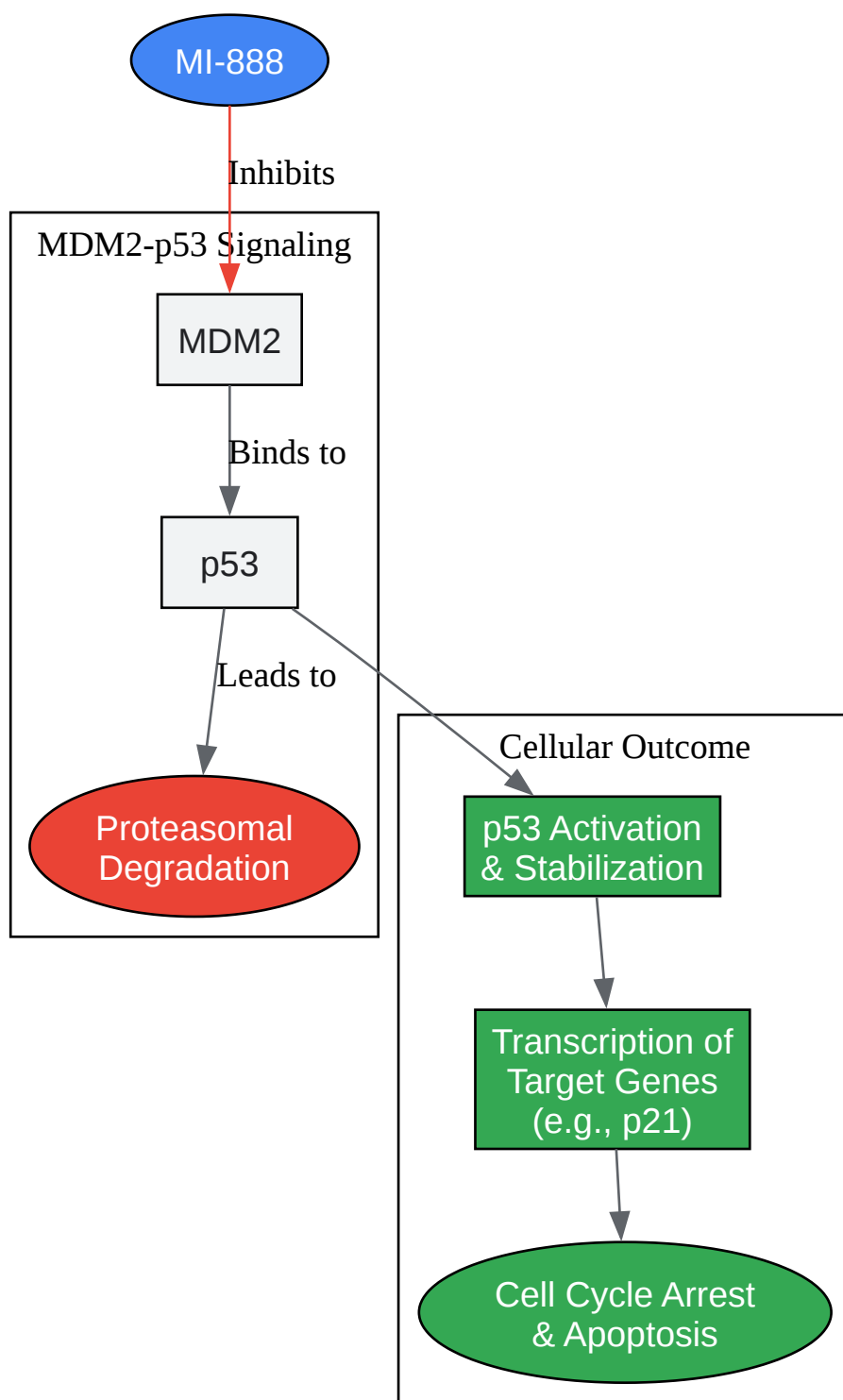
- **MI-888** was administered via oral gavage.[\[1\]](#)
- Dosages for efficacy studies ranged from 100 mg/kg to 200 mg/kg, administered daily for a specified period (e.g., 3 weeks).[\[1\]](#)

Pharmacodynamic Analysis (Western Blot):

- Mice bearing SJSA-1 xenograft tumors received a single oral dose of **MI-888** (100 mg/kg).[\[1\]](#)
- Tumors were harvested at various time points (e.g., 3 and 6 hours) post-administration.[\[1\]](#)
- Tumor tissues were processed for Western blot analysis to assess the levels of p53, p21, and MDM2 proteins, which are indicative of p53 pathway activation.[\[1\]](#)

Logical Workflow for In Vivo Studies





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